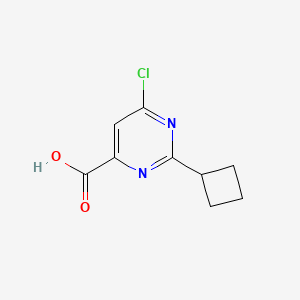
6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₉ClN₂O₂ It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position, a cyclobutyl group at the 2nd position, and a carboxylic acid group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutyl-4,6-dichloropyrimidine with a suitable nucleophile, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the compound’s purity and structural integrity.
化学反应分析
Types of Reactions
6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding esters or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrimidine ring.
Reduction Products: Reduced derivatives with altered functional groups.
科学研究应用
6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclobutyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
6-Chloro-4-pyrimidinecarboxylic acid: Similar structure but lacks the cyclobutyl group.
2-Cyclobutyl-4,6-dichloropyrimidine: Precursor in the synthesis of 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid.
6-Chloro-2-pyridinecarboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both the chloro and cyclobutyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
属性
分子式 |
C9H9ClN2O2 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
6-chloro-2-cyclobutylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-4-6(9(13)14)11-8(12-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14) |
InChI 键 |
UZFVZCQBMUVNNH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=NC(=CC(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


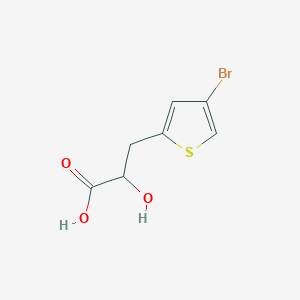
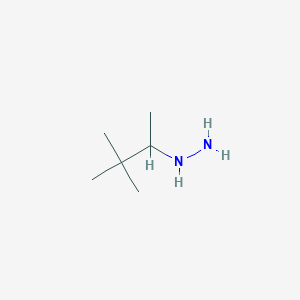

amine](/img/structure/B13208076.png)
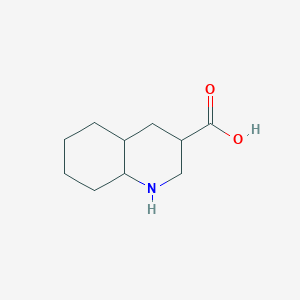
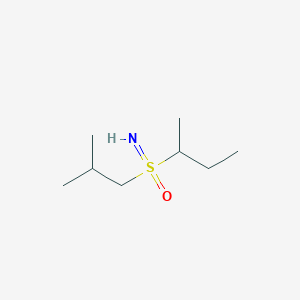
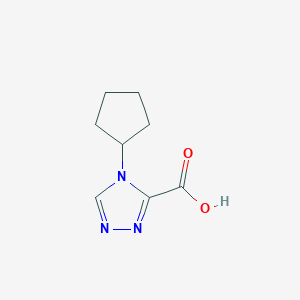
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B13208098.png)
![(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13208106.png)
![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)

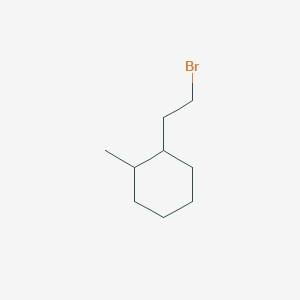

![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)
